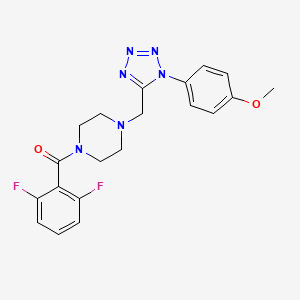

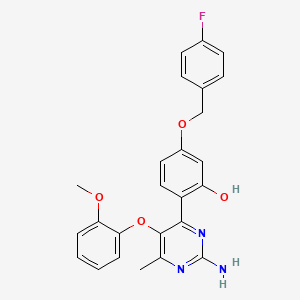

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as DETA-NO, is a nitric oxide donor compound that has been widely used in scientific research due to its unique properties. DETA-NO is a stable and water-soluble compound that can release nitric oxide in a controlled manner, making it an ideal tool for studying the physiological and biochemical effects of nitric oxide.

Scientific Research Applications

Herbicidal Activity

Nicotinamide derivatives have been explored for their herbicidal activity, with some compounds showing significant effects against various plant species. For example, a study by Chen Yu et al. (2021) developed N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, discovering that certain derivatives exhibit excellent herbicidal activity. This suggests potential agricultural applications for controlling weed growth.

Oxidative Metabolism

Research on nicotinamide has also delved into its role in oxidative metabolism. A study highlighted by J. Schenkman, J. A. Ball, R. Estabrook (1967) showed that nicotinamide can inhibit the metabolism of certain substrates by hepatic microsomal mixed-function oxidase, indicating its potential impact on drug metabolism and detoxification processes.

Antioxidant and Cytoprotective Effects

Nicotinamide and its derivatives have been recognized for their antioxidant properties and protective effects against cellular damage. For instance, K. Maiese et al. (2009) discussed nicotinamide's ability to modulate oxidative stress and cellular pathways related to survival and death, highlighting its therapeutic potential in treating diseases linked to immune dysfunction and aging.

Corrosion Inhibition

Nicotinamide derivatives have been applied in materials science, particularly in the study of corrosion inhibition. A study by M. P. Chakravarthy, K. N. Mohana, C. B. Pradeep Kumar (2014) investigated nicotinamide derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential in protecting industrial materials from corrosive damage.

Neuroprotection and Parkinson's Disease

Nicotinamide has been studied for its neuroprotective effects, particularly in models of Parkinson's disease. Research by Haiqun Jia et al. (2008) indicated that high doses of nicotinamide could prevent oxidative mitochondrial dysfunction and improve motor deficits in a Drosophila model of Parkinson's, suggesting its potential application in neurodegenerative disease management.

properties

IUPAC Name |

N-(2,2-diethoxyethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-20-14(21-4-2)10-18-15(19)13-6-5-8-17-16(13)22-12-7-9-23-11-12/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRBWYQTSCUCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=C(N=CC=C1)OC2CCSC2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2926380.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2926395.png)

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)